molecular formula C14H18N2O3S B5721489 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid

3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid

Cat. No. B5721489
M. Wt: 294.37 g/mol
InChI Key: IHZVFZDADZDIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid, also known as DMTB, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has been found to have a wide range of potential scientific research applications. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of neurotransmitters, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has also been studied for its potential use as an anticancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has been shown to inhibit the growth and proliferation of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and activation of specific signaling pathways. 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters, which can improve cognitive function.
In cancer cells, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has been found to activate the JNK and p38 MAPK signaling pathways, which are involved in the regulation of cell growth and apoptosis. This activation leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has been found to have several biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the levels of neurotransmitters, which can improve cognitive function. 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has also been found to induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful in studying the role of these enzymes in various biological processes. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid has been found to have low toxicity in vitro, making it a relatively safe compound to work with.
One limitation of using 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in vivo. Additionally, the mechanism of action of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid. One area of interest is its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid in these applications.
Another area of interest is the development of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid analogs with improved solubility and selectivity. These analogs could be useful in studying the role of specific enzymes in various biological processes.
Finally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid could be studied for its potential use as an anticancer agent in vivo. Further studies are needed to determine the efficacy and safety of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid in animal models of cancer.

Synthesis Methods

3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid can be synthesized through a series of chemical reactions involving the condensation of 2-amino-3-methylbenzoic acid with 2,2-dimethylpropanoyl chloride, followed by the addition of carbon disulfide and ammonia. The final product is obtained through acidification and recrystallization.

properties

IUPAC Name

3-(2,2-dimethylpropanoylcarbamothioylamino)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-8-9(11(17)18)6-5-7-10(8)15-13(20)16-12(19)14(2,3)4/h5-7H,1-4H3,(H,17,18)(H2,15,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZVFZDADZDIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2,2-Dimethylpropanoyl)carbamothioyl]amino}-2-methylbenzoic acid

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